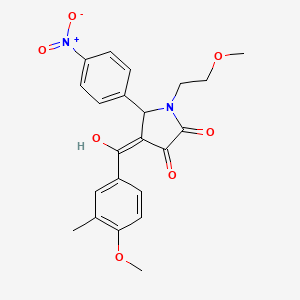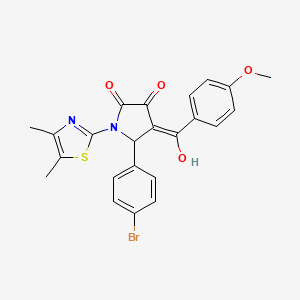![molecular formula C16H20N2O3 B5288945 3,4-Dimethyl-6-[(5-methylpyridin-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B5288945.png)
3,4-Dimethyl-6-[(5-methylpyridin-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dimethyl-6-[(5-methylpyridin-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid is an organic compound with a complex structure that includes a cyclohexene ring, a carboxylic acid group, and a pyridine derivative
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyl-6-[(5-methylpyridin-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation reactions, such as the use of potassium permanganate or chromium trioxide.
Attachment of the Pyridine Derivative: The pyridine derivative can be attached through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boronic acids.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
化学反应分析
Types of Reactions
3,4-Dimethyl-6-[(5-methylpyridin-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents, nucleophiles, and catalysts such as palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, ketones, or aldehydes, while reduction can produce alcohols or alkanes.
科学研究应用
3,4-Dimethyl-6-[(5-methylpyridin-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases such as cancer and inflammation.
作用机制
The mechanism of action of 3,4-Dimethyl-6-[(5-methylpyridin-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
相似化合物的比较
Similar Compounds
- 3,4-Dimethyl-6-[(5-ethylpyridin-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid
- 3,4-Dimethyl-6-[(5-methylpyridin-3-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid
- 3,4-Dimethyl-6-[(5-methylpyridin-2-yl)carbamoyl]cyclohex-2-ene-1-carboxylic acid
Uniqueness
The uniqueness of 3,4-Dimethyl-6-[(5-methylpyridin-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid lies in its specific structural features, such as the position of the methyl groups and the pyridine derivative. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development .
属性
IUPAC Name |
3,4-dimethyl-6-[(5-methylpyridin-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-9-4-5-14(17-8-9)18-15(19)12-6-10(2)11(3)7-13(12)16(20)21/h4-5,8,12-13H,6-7H2,1-3H3,(H,20,21)(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXHQIHBPOVUUHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CC(C(C1)C(=O)NC2=NC=C(C=C2)C)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-{[4-(4-methylphenyl)-5-(2-pyridinyl)-1H-imidazol-2-yl]methyl}-3-pyrrolidinecarboxamide hydrochloride](/img/structure/B5288866.png)
![N,N-dimethyl-1-(4-{1-[(pyridin-3-yloxy)acetyl]pyrrolidin-2-yl}phenyl)methanamine](/img/structure/B5288869.png)

![N'-{[5-(3-chloro-2-methylphenyl)-2-furyl]methyl}-N,N-dimethyl-1,2-ethanediamine dihydrochloride](/img/structure/B5288895.png)
![N-cycloheptyl-2-{[1-(3-pyridinyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5288901.png)
![(4E)-4-[(4-bromophenyl)-hydroxymethylidene]-1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)pyrrolidine-2,3-dione](/img/structure/B5288911.png)
![N-{5-[(3-methyl-1-piperidinyl)sulfonyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B5288915.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)acetamide](/img/structure/B5288919.png)
![2-[1-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)propyl]-1-isoindolinone](/img/structure/B5288920.png)

![(E)-3-(2-chloro-6-methoxyquinolin-3-yl)-2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B5288944.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-N'-(3,4-dimethylphenyl)urea](/img/structure/B5288953.png)
![2-[4-(4-methyl-1-piperidinyl)-3-nitrobenzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5288959.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-[2-methyl-4-(2-methylpropoxy)benzoyl]-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B5288960.png)
